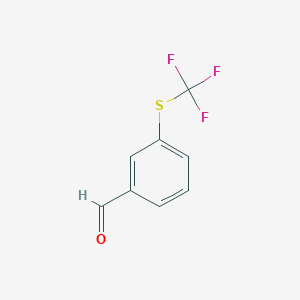

3-(Trifluoromethylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFTYGZZLJQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380680 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-27-7 | |

| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 3-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethylthio)benzaldehyde is a unique aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its distinct molecular architecture, characterized by the presence of a trifluoromethylthio (-SCF3) group and a reactive aldehyde moiety on a benzene ring, imparts a valuable combination of properties. The potent electron-withdrawing nature and high lipophilicity of the -SCF3 group make this compound a crucial building block for the synthesis of novel bioactive molecules with enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Introduction: The Significance of the Trifluoromethylthio Moiety

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design.[1] Among these, the trifluoromethylthio (-SCF3) group has emerged as a particularly valuable substituent due to its unique electronic and physicochemical properties.[2] The -SCF3 group is one of the most lipophilic substituents, a characteristic that can significantly enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[2] Furthermore, its strong electron-withdrawing nature can profoundly influence the reactivity of adjacent functional groups and the overall electronic properties of the molecule.[3]

This compound serves as a key intermediate that allows for the incorporation of this influential -SCF3 group into a wide range of molecular scaffolds. Its bifunctional nature, possessing both the reactive aldehyde for further chemical transformations and the property-enhancing trifluoromethylthio group, makes it a versatile tool for synthetic chemists.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with a trifluoromethylthio group substituted at the meta-position of the aromatic ring.

| Property | Value | Source |

| CAS Number | 51748-27-7 | [4] |

| Molecular Formula | C₈H₅F₃OS | [4] |

| Molecular Weight | 206.19 g/mol | [4] |

| Boiling Point | 172.9°C | [4] |

| Appearance | Oil | [5] |

Table 1: Physicochemical Properties of this compound

The interplay between the electron-withdrawing trifluoromethylthio group and the aldehyde functionality dictates the molecule's reactivity and spectroscopic characteristics.

Spectroscopic Analysis

A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is essential for the unequivocal identification and characterization of this compound. Note: Specific, experimentally verified spectral data for this compound is not widely available in public databases. The following is a predictive analysis based on the known effects of the constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton at a downfield chemical shift (typically around 10 ppm). The aromatic protons will appear as a complex multiplet pattern in the aromatic region (around 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic resonance for the carbonyl carbon of the aldehyde at approximately 190 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals in the 120-140 ppm range.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the -SCF3 group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Characteristic C-F stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (CHO) and potentially the trifluoromethylthio group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, with one established method involving the reduction of 3-trifluoromethyl-thiobenzoic acid chloride.[5]

Synthesis Protocol: Rosenmund Reduction of 3-(Trifluoromethyl-thio)benzoic acid chloride[5]

This protocol describes the synthesis of this compound via the catalytic hydrogenation of the corresponding acid chloride.

Step-by-Step Methodology:

-

A solution of 56.9 g (237 mmols) of 3-trifluoromethyl-thiobenzoic acid chloride in 285 ml of anhydrous toluene is prepared in a one-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a gas bubbler tube.

-

To this solution, 5.7 g of 5% palladium on barium sulphate is added as a catalyst.

-

The mixture is heated to reflux with stirring for 12 hours while a gentle stream of hydrogen gas is bubbled through it.

-

After the reaction is complete, the catalyst is filtered off and washed with diethyl ether.

-

To the filtrate, 125 ml of a sodium bisulphite solution (d = 1.33) is added, and the mixture is stirred vigorously for 24 hours to form the bisulphite adduct.

-

The bisulphite compound is filtered off, washed with diethyl ether, and transferred to a three-necked flask.

-

A solution of 80 g of potassium carbonate in 500 ml of water is added, and the mixture is boiled to steam distill the aldehyde as it is formed.

-

The distillate is extracted twice with diethyl ether.

-

The combined ether phases are dried over sodium sulphate and filtered.

-

The solvent is evaporated in vacuo, and the residue is rectified to yield 33.3 g (67% yield) of this compound as an oil.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the two key functional groups:

-

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack, allowing for a wide range of transformations such as reductions to the corresponding alcohol, oxidations to the carboxylic acid, and the formation of imines and oximes.[4] The electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions.

-

Trifluoromethylthio Group: The -SCF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. It also imparts significant metabolic stability to the molecule, as the C-S and C-F bonds are resistant to cleavage by metabolic enzymes.[2]

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethylthio group make this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4]

Role in Medicinal Chemistry

The incorporation of the -SCF3 group into drug candidates can lead to:

-

Enhanced Metabolic Stability: The robustness of the C-F and C-S bonds can prevent metabolic degradation at that position, increasing the drug's half-life.[2]

-

Increased Lipophilicity: This property can improve the absorption and distribution of the drug, potentially leading to better bioavailability.[2]

-

Modulation of Bioactivity: The strong electron-withdrawing nature of the -SCF3 group can alter the electronic environment of the molecule, potentially leading to improved binding affinity to biological targets.

This intermediate is particularly useful in the design of potential antifungal, antibacterial, and anti-inflammatory agents.[4]

Agrochemical Applications

In the agrochemical industry, the trifluoromethylthio group is incorporated into pesticides and herbicides to enhance their efficacy and stability.[4] The increased lipophilicity can improve the penetration of the active ingredient into the target pest or plant.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of trifluoromethylthiolated aromatic compounds. Its unique combination of a reactive aldehyde handle and the property-modulating -SCF3 group makes it an invaluable tool for medicinal chemists and researchers in the agrochemical field. The continued exploration of its reactivity and applications is expected to lead to the development of novel and improved therapeutic agents and crop protection solutions.

References

3-(Trifluoromethylthio)benzaldehyde CAS number 51748-27-7.

An In-depth Technical Guide to 3-(Trifluoromethylthio)benzaldehyde (CAS 51748-27-7)

Foreword: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of innovation, particularly within drug discovery and materials science. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention for its unique electronic properties and profound impact on molecular lipophilicity and metabolic stability. When this potent moiety is combined with the versatile reactivity of a benzaldehyde scaffold, the result is this compound—a building block of considerable strategic value.

This guide, prepared for researchers, medicinal chemists, and process development scientists, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind this molecule's utility. We will explore not just what it does, but why it is a reagent of choice, how its functional groups dictate its reactivity, and how it can be leveraged to construct complex molecular architectures with desirable, pre-engineered properties.

Core Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of this compound is the first step toward its effective application. The molecule's identity is defined by the interplay between the aromatic ring, the electrophilic aldehyde, and the powerfully electron-withdrawing trifluoromethylthio group.

Key Properties Summary

| Property | Value | Reference |

| CAS Number | 51748-27-7 | [1] |

| Molecular Formula | C₈H₅F₃OS | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Appearance | Oil / Liquid | [3] |

| Boiling Point | 108°-111°C at 30-38 mmHg; ~172.9°C (predicted) | [2][3] |

| SMILES | O=CC1=CC=CC(SC(F)(F)F)=C1 | [4][5] |

| InChI Key | MMDFTYGZZLJQER-UHFFFAOYSA-N | [5] |

The trifluoromethylthio group is a key contributor to the molecule's character. It is highly lipophilic (with a Hansch parameter πR of 1.44), a property that can significantly enhance the bioavailability and membrane permeability of derivative compounds.[6] Furthermore, the exceptional strength of the C-F bonds renders the -SCF₃ group highly resistant to metabolic degradation, a critical feature for designing durable pharmaceutical agents.[7]

Synthesis and Manufacturing Protocol

The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale preparation involves the controlled reduction of the corresponding acid chloride. This method is a variation of the Rosenmund reduction, tailored for this specific substrate.

Protocol: Synthesis via Reduction of 3-(Trifluoromethylthio)benzoyl Chloride

This protocol is based on established literature procedures and provides a robust pathway to the target aldehyde.[3]

Step-by-Step Methodology:

-

System Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube (bubbler). The system must be thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with 3-(Trifluoromethylthio)benzoyl chloride (1.0 eq.), anhydrous toluene (approx. 5 mL per gram of acid chloride), and a palladium on barium sulfate catalyst (Pd/BaSO₄, 5% w/w, approx. 0.1 g per gram of acid chloride).

-

Hydrogenation: Heat the mixture to reflux while stirring. Once refluxing, switch the gas flow from inert gas to a gentle stream of hydrogen (H₂), bubbling it through the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by TLC or GC-MS. The reaction typically proceeds for 12-24 hours. The disappearance of the starting acid chloride is the primary indicator of completion.

-

Work-up (Catalyst Removal): After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with diethyl ether or toluene to ensure complete recovery of the product.

-

Purification (Bisulfite Adduct Formation): Combine the organic filtrates and add a saturated solution of sodium bisulfite. Stir the biphasic mixture vigorously for 12-24 hours. The aldehyde will form a solid bisulfite adduct, which precipitates out of the solution.

-

Isolation and Hydrolysis: Filter the solid bisulfite adduct and wash it thoroughly with diethyl ether to remove any non-aldehydic impurities. Transfer the solid to a new flask and add a solution of potassium carbonate or sodium carbonate in water.

-

Final Isolation (Steam Distillation): Heat the mixture to boiling. The aldehyde is regenerated and co-distills with the water (steam distillation). Collect the distillate.

-

Extraction and Drying: Extract the aqueous distillate with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.[3]

Causality Behind Protocol Choices:

-

Catalyst Choice (Pd/BaSO₄): The Rosenmund reduction requires a "poisoned" catalyst. Barium sulfate serves as a support with a low surface area, which moderates the activity of the palladium. This is critical to prevent the over-reduction of the newly formed aldehyde to the corresponding benzyl alcohol.

-

Bisulfite Purification: This is a classic and highly effective method for purifying aldehydes. The reversible formation of the solid bisulfite adduct allows for the separation of the aldehyde from non-carbonyl impurities. The subsequent hydrolysis under basic conditions cleanly regenerates the pure aldehyde.

Synthesis Workflow Diagram

Caption: Synthetic pathway from the acid chloride to the pure aldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the predictable and versatile reactivity of its aldehyde functional group, which is electronically influenced by the meta-disposed -SCF₃ group.

The trifluoromethylthio group is a potent electron-withdrawing substituent, primarily through induction. This effect increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][8] This enhanced reactivity is a key advantage in many synthetic transformations.

Key Reaction Pathways

Caption: Major synthetic transformations of the aldehyde group.

1. Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(Trifluoromethylthio)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This provides access to carboxylic acid derivatives for further functionalization (e.g., amide coupling).

2. Reduction: Selective reduction of the aldehyde to 3-(Trifluoromethylthio)benzyl alcohol is easily achieved with hydride reagents like sodium borohydride (NaBH₄). The resulting alcohol is a useful intermediate for introducing the 3-(SCF₃)benzyl moiety via etherification or esterification.

3. Condensation Reactions: The enhanced electrophilicity of the carbonyl carbon makes this aldehyde an excellent substrate for C-C bond-forming reactions.

- Knoevenagel Condensation: Reacts efficiently with active methylene compounds (e.g., malononitrile) to yield substituted styrenes.[8]

- Aldol Condensation: Can participate in aldol reactions, for instance with ketones like hydroxyacetone, to build more complex carbon skeletons.[9] These reactions are foundational for synthesizing chalcone derivatives, which have been investigated as hypoxia-inducible factor (HIF)-1 inhibitors.[9]

4. Imine Formation and Reductive Amination: The aldehyde reacts with primary amines to form imines, which can be subsequently reduced in a one-pot procedure (reductive amination) to furnish secondary amines. This is a powerful method for incorporating the 3-(SCF₃)benzyl structure into pharmacologically relevant scaffolds.[2]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a strategic building block for creating high-value molecules.

Pharmaceutical and Agrochemical Development

This compound is a key intermediate for synthesizing molecules with enhanced biological activity and favorable pharmacokinetic profiles.[2][4]

-

Enhanced Lipophilicity and Bioavailability: The -SCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[4][6][7]

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can increase a drug's half-life and reduce patient dosing frequency.[7]

-

Target Binding: The strong dipole moment and electron-withdrawing nature of the -SCF₃ group can influence the conformation of a molecule and lead to stronger, more selective binding interactions with biological targets like enzymes or receptors.

It is actively used in the design of potential antifungal, antibacterial, and anti-inflammatory agents, as well as in the synthesis of novel pesticides.[2]

Advanced Materials and Specialty Chemicals

Beyond life sciences, the unique properties imparted by the trifluoromethylthio group are highly desirable in materials science.[10]

-

High-Performance Polymers: When used as a monomer or co-monomer, it can be incorporated into polymers like polyimides or polyesters. The fluorinated group enhances thermal stability, chemical resistance, and hydrophobicity (water repellency). Such materials are valuable in the aerospace and electronics industries.[10]

-

Optoelectronic Materials: The strong electronic influence of the -SCF₃ group can be used to fine-tune the absorption and emission properties of dyes, pigments, and fluorescent probes. This makes it a compound of interest for developing materials for organic light-emitting diodes (OLEDs) and other advanced electronic devices.[10]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety. The following guidelines are derived from typical Safety Data Sheet (SDS) information.

GHS Hazard and Precautionary Summary

| Category | GHS Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][11] |

| Precautionary Statements | P261: Avoid breathing mist/vapors.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[2][14] For long-term stability, storage under an inert gas atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[2]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.[13]

Conclusion

This compound is more than just another aromatic aldehyde. It is a highly functionalized, strategically designed building block that empowers chemists to introduce the valuable -SCF₃ moiety into a wide array of molecular frameworks. Its predictable reactivity, coupled with the profound influence of the trifluoromethylthio group on physicochemical and biological properties, ensures its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its full potential.

References

- 1. 51748-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 3-((Trifluoromethyl)thio)benzaldehyde [myskinrecipes.com]

- 3. prepchem.com [prepchem.com]

- 4. 51748-27-7 | MFCD00236335 | 3-((Trifluoromethyl)thio)benzaldehyde [aaronchem.com]

- 5. 51748-27-7 | 3-((Trifluoromethyl)thio)benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 9. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

Introduction: The Rising Prominence of the Trifluoromethylthio Moiety

An In-Depth Technical Guide to the Reactivity and Application of the Trifluoromethylthio (SCF3) Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool for modulating the physicochemical and biological properties of organic molecules.[1][3] Its distinctive electronic nature and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability, which can translate to greater bioavailability and efficacy of drug candidates and agrochemicals.[2][3][4] This guide provides a comprehensive overview of the core reactivity principles of the SCF3 group and the primary synthetic strategies for its incorporation, offering field-proven insights for its practical application.

Pillar 1: Understanding the Core Physicochemical Properties of the SCF3 Group

The utility of the SCF3 group stems from a unique combination of strong electron-withdrawing effects and high lipophilicity, properties that are not easily replicated by other functional groups.[4] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the sulfur atom and the rest of the molecule. This strong inductive effect can significantly impact the reactivity of adjacent functional groups and the overall electronic distribution of the molecule.[2][4]

Simultaneously, the SCF3 group is one of the most lipophilic substituents used in drug design, a property quantified by a Hansch lipophilicity parameter (π) of 1.44.[5][6] This high lipophilicity can dramatically improve a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The combination of being both electron-withdrawing and lipophilic makes the SCF3 group a valuable asset in fine-tuning the properties of bioactive molecules.[2][7]

Table 1: Key Physicochemical Properties of the SCF3 Group

| Property | Value/Description | Implication in Drug/Agrochemical Design |

| Hansch Lipophilicity Parameter (π) | 1.44[5][6] | Enhances membrane permeability and bioavailability.[3][4] |

| Hammett Parameter (σp) | 0.50[6] | Strong electron-withdrawing nature; increases metabolic stability.[2][4] |

| Steric Profile | Conical shape | Can influence binding affinity and conformational preferences. |

| Metabolic Stability | High | Resistant to oxidative metabolism at the sulfur atom.[4] |

Pillar 2: Synthetic Strategies for the Introduction of the SCF3 Group

The direct incorporation of the SCF3 group into a molecule is a key challenge that has been addressed through the development of a diverse array of synthetic methodologies. These can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[5]

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophile with a reagent that delivers an "SCF3+" equivalent. Historically, early reagents like trifluoromethylsulfenyl chloride (CF3SCl) were highly toxic and difficult to handle gases, limiting their widespread use. The field has since evolved with the development of safer, more stable, and highly reactive solid or liquid reagents.[8]

Prominent examples of modern electrophilic trifluoromethylthiolating reagents include N-(trifluoromethylthio)phthalimide and N-trifluoromethylthiodibenzenesulfonimide.[9] These reagents have demonstrated broad utility in the trifluoromethylthiolation of a wide range of nucleophiles, including indoles, β-ketoesters, enamines, and electron-rich arenes.[9][10]

Caption: General workflow for electrophilic trifluoromethylthiolation.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole

This protocol is a representative example of a direct C-H trifluoromethylthiolation of an electron-rich heterocycle using a stable electrophilic reagent.

-

Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equiv) and a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add the electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide (1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethylthiolated indole.

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation employs reagents that act as a source of the "SCF3-" anion. Copper(I) trifluoromethanethiolate (CuSCF3) is a widely used and effective nucleophilic reagent for this purpose. These reactions are particularly useful for the trifluoromethylthiolation of electrophilic substrates such as aryl and alkyl halides.[11] The development of methods using CuSCF3 and other nucleophilic sources, like AgSCF3, has provided a complementary approach to electrophilic methods.[11]

Caption: General workflow for nucleophilic trifluoromethylthiolation.

Experimental Protocol: Copper-Mediated Trifluoromethylthiolation of an Aryl Iodide

This protocol describes a common method for the formation of an Ar-SCF3 bond using a nucleophilic SCF3 source.

-

Preparation: In a glovebox or under an inert atmosphere, add CuSCF3 (1.5 equiv) to a reaction vessel.

-

Reactant Addition: Add the aryl iodide (1.0 equiv), a suitable ligand if necessary (e.g., 1,10-phenanthroline), and a polar aprotic solvent such as DMF or NMP.

-

Reaction: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 140 °C. Monitor the reaction's progress.

-

Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the residue by column chromatography to yield the aryl trifluoromethyl sulfide.

Radical Trifluoromethylthiolation

Radical-based methods for trifluoromethylthiolation have gained significant traction due to their unique reactivity and ability to functionalize otherwise inert C-H bonds.[12] These reactions often proceed under mild conditions and can be initiated by various means, including photochemical activation (e.g., UV irradiation or photoredox catalysis) or chemical radical initiators.[5][12][13] Reagents such as AgSCF3 can serve as a source of the SCF3 radical upon oxidation.[13] Radical trifluoromethylthiolation has enabled novel transformations, including the difunctionalization of alkenes and cascade reactions to form complex heterocyclic structures.[14][15]

Caption: A simplified radical chain mechanism for trifluoromethylthiolation.

Experimental Protocol: Silver-Mediated Radical Trifluoromethylthiolation of an Alkene

This protocol provides an example of a radical addition of an SCF3 group across a double bond.

-

Preparation: Combine the alkene (1.0 equiv), AgSCF3 (2.0 equiv), and an oxidant such as K2S2O8 (2.0 equiv) in a suitable solvent (e.g., acetonitrile/water).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) in a sealed tube.

-

Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product via flash column chromatography to obtain the trifluoromethylthiolated product.

Pillar 3: A Comparative Analysis of Trifluoromethylthiolation Strategies

The choice of synthetic method for introducing an SCF3 group depends heavily on the substrate, desired regioselectivity, and functional group tolerance. Each approach offers distinct advantages and disadvantages.

Table 2: Comparison of Trifluoromethylthiolation Methodologies

| Method | Reagent Type | Common Substrates | Advantages | Disadvantages |

| Electrophilic | "SCF3+" source (e.g., N-trifluoromethylthiophthalimide) | Electron-rich arenes, heterocycles, enolates, alkynes.[16] | Broad substrate scope, often mild conditions, many shelf-stable reagents available.[8][10] | Reagents can be expensive; may require activators for less reactive substrates.[10] |

| Nucleophilic | "SCF3-" source (e.g., CuSCF3, AgSCF3)[11] | Aryl/alkyl halides, boronic acids.[11][17] | Complementary to electrophilic methods; effective for cross-coupling reactions.[17] | Often requires elevated temperatures and inert atmosphere; metal contamination of products. |

| Radical | SCF3 radical precursor (e.g., AgSCF3 + oxidant)[13] | Alkenes, alkynes, C-H bonds.[12][14] | Mild conditions, high functional group tolerance, unique reactivity for C-H functionalization.[13] | Can have issues with regioselectivity; may require stoichiometric oxidants. |

Conclusion and Future Outlook

The trifluoromethylthio group is a privileged functional group in modern chemistry, offering a powerful strategy to enhance the properties of pharmaceuticals and agrochemicals.[18][19] The development of a diverse toolbox of reagents and synthetic methods for electrophilic, nucleophilic, and radical trifluoromethylthiolation has made this valuable moiety more accessible to researchers.[9] Future innovations will likely focus on developing more cost-effective and sustainable methods, including catalytic and asymmetric trifluoromethylthiolation reactions, further expanding the applications of the SCF3 group in creating novel and impactful molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. enamine.net [enamine.net]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

Strategic Incorporation of the Trifluoromethylthio (SCF₃) Group into Organic Molecules: A Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in the design of modern pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its distinctive combination of high lipophilicity, strong electron-withdrawing character, and enhanced metabolic stability allows for profound modulation of a molecule's physicochemical and pharmacokinetic properties.[2][4][5][6] With a Hansch hydrophobicity parameter (π) of 1.44, the SCF₃ group is one of the most lipophilic moieties available, often improving a compound's ability to cross cellular membranes.[2][7][8] This guide provides a comprehensive overview of the principal synthetic strategies for introducing the SCF₃ group—electrophilic, nucleophilic, and radical trifluoromethylthiolation—with an emphasis on the underlying mechanisms, reagent selection, and practical, field-proven protocols.

The Strategic Value of the Trifluoromethylthio Moiety

The decision to incorporate an SCF₃ group is driven by its predictable and potent effects on molecular properties. Unlike its trifluoromethyl (CF₃) counterpart, the SCF₃ group offers a different steric and electronic profile, providing medicinal chemists with a more nuanced tool for lead optimization.

-

Enhanced Lipophilicity and Bioavailability: The high lipophilicity of the SCF₃ group can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its permeability across lipid bilayers.[5][6][9]

-

Metabolic Stability: The strong S-CF₃ bond and the electron-withdrawing nature of the group can shield adjacent sites from enzymatic degradation, particularly oxidative metabolism, thereby increasing the in vivo half-life of a drug.[2][5]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the SCF₃ moiety can significantly lower the pKa of nearby acidic or basic centers and alter the electronic nature of aromatic systems, which can be crucial for tuning receptor binding affinity.[2][5]

The successful installation of this critical functional group hinges on the selection of an appropriate synthetic methodology tailored to the specific substrate and desired outcome. The following sections dissect the three dominant mechanistic paradigms for C-SCF₃ bond formation.

Electrophilic Trifluoromethylthiolation: Taming the "SCF₃⁺" Synthon

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich substrate (a nucleophile) with a reagent acting as an electrophilic "SCF₃⁺" source. This strategy is particularly effective for the functionalization of arenes, heteroarenes, enolates, and other carbon nucleophiles. The field has evolved significantly from the use of hazardous gases like trifluoromethanesulfenyl chloride (CF₃SCl) to the development of stable, crystalline, and highly effective reagents.[7][10][11][12]

Key Reagents and Their Activation

The choice of reagent is dictated by the nucleophilicity of the substrate and the desired reaction conditions. Modern electrophilic reagents offer a spectrum of reactivity.

-

N-Trifluoromethylthio Imides and Amides: Reagents such as N-trifluoromethylthiophthalimide and, more notably, N-trifluoromethylthiosaccharin are widely used due to their stability and high reactivity.[7][13][14] The enhanced electrophilicity of the saccharin-based reagent stems from the powerful electron-withdrawing sulfonyl group, making the N-S bond more labile.[14] These reagents are often activated by Lewis or Brønsted acids for the functionalization of less reactive substrates like electron-rich arenes in a Friedel-Crafts-type mechanism.[7][11][15]

-

Sulfonium Salts (Umemoto's Reagents): S-(Trifluoromethyl)dibenzothiophenium salts are highly potent electrophilicating agents capable of reacting with a wide array of nucleophiles.[16][17][18] Fluorinated derivatives, such as Umemoto's Reagent II, exhibit even greater thermal stability and reactivity.[19]

-

Hypervalent Iodine Reagents: Togni and co-workers developed hypervalent iodine(III)-CF₃ reagents that serve as mild electrophilic trifluoromethylating agents, and their chemistry has inspired the design of related SCF₃-transfer reagents.[14][16]

Caption: Mechanism of Lewis Acid-Catalyzed Aromatic Trifluoromethylthiolation.

Comparative Data for Electrophilic Reagents

| Reagent | Substrate Scope | Typical Conditions | Advantages |

| N-Trifluoromethylthiosaccharin | Electron-rich (hetero)arenes, β-ketoesters, indoles | FeCl₃ or AgSbF₆, 40-100 °C[11][15] | Bench-stable, highly reactive, widely applicable.[12] |

| Umemoto's Reagent II | β-dicarbonyls, terminal alkynes, thiols, phosphines | Base (e.g., NaH), Cu(I) for alkynes, rt | High thermal stability and electrophilicity.[19] |

| α-Cumyl Trifluoromethanesulfenate | Various nucleophiles | Often catalyst-free, mild conditions | Highly reactive, suitable for sensitive substrates.[14] |

Experimental Protocol: Trifluoromethylthiolation of N-Methylindole

This protocol describes a self-validating system for the direct C-H functionalization of an electron-rich heteroarene using a stable electrophilic reagent.

-

Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add N-methylindole (0.2 mmol, 1.0 equiv.), N-trifluoromethylthiosaccharin (0.21 mmol, 1.05 equiv.), and anhydrous 1,2-dichloroethane (DCE, 3 mL).

-

Catalyst Addition: Add gold(III) chloride (AuCl₃, 0.002 mmol, 1 mol %) to the stirred solution.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(trifluoromethylthio)-N-methylindole.[11]

Nucleophilic Trifluoromethylthiolation: Harnessing the "SCF₃⁻" Synthon

This approach utilizes a nucleophilic trifluoromethylthiolate anion ("SCF₃⁻") to react with electrophilic substrates, such as aryl halides, alkyl halides, and triflates.[20] The primary challenge lies in the generation and handling of the trifluoromethylthiolate anion, which can be unstable.

Sources of the SCF₃ Nucleophile

-

Metal Salts: Silver(I) trifluoromethanethiolate (AgSCF₃) and copper(I) trifluoromethanethiolate (CuSCF₃) are the most common sources.[20][21] They are solids that can be handled in air, although reactions are typically run under inert conditions. AgSCF₃ is often used for SNAr reactions and can be activated with iodide salts.[22] CuSCF₃ is effective for substituting hindered α-bromoamides.[21]

-

In Situ Generation: The powerful Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), can react with elemental sulfur in the presence of an initiator to generate a nucleophilic SCF₃ source for reaction with terminal alkynes and aryl boronic acids.[23][24]

-

Fluoride-Activated Reagents: Recently, reagents such as S-(Trifluoromethyl)benzothioate (TFBT) have been developed, which generate the SCF₃ nucleophile upon activation with potassium fluoride (KF).[25]

Caption: Generation and Reaction of a Nucleophilic SCF₃ Species.

Experimental Protocol: SNAr Trifluoromethylthiolation of an Activated Aryl Chloride

This protocol illustrates the substitution of an activated aromatic chloride using a stable, solid nucleophilic SCF₃ source.

-

Setup: In a round-bottom flask, combine 4-chloro-3,5-dinitrobenzotrifluoride (1.0 mmol, 1.0 equiv.), AgSCF₃ (2.0 mmol, 2.0 equiv.), and potassium iodide (KI, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, with quantitative conversion observed within 1 hour. Monitor by ¹⁹F NMR or GC analysis.

-

Workup: Upon completion, dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, 3,5-dinitro-4-(trifluoromethylthio)benzotrifluoride. Further purification is often not necessary due to the high conversion.[22]

Radical Trifluoromethylthiolation: Leveraging the •SCF₃ Radical

Methods involving the trifluoromethylthio radical (•SCF₃) have become exceptionally powerful due to their high functional group tolerance and applicability to C-H functionalization under mild conditions.[8][26] These reactions are often initiated by photoredox catalysis or chemical oxidants.

Generation of the •SCF₃ Radical

-

Photoredox Catalysis: Visible-light photocatalysis is a premier strategy for generating the •SCF₃ radical.[27] An excited-state photocatalyst can reduce an N-SCF₃ reagent or oxidize a trifluoromethylthiolate salt to generate the radical, enabling reactions like the functionalization of C(sp³)-H bonds.[4][28][29]

-

Oxidative Methods: A simple and effective method involves the oxidation of AgSCF₃ with a chemical oxidant like potassium persulfate (K₂S₂O₈).[30][31] This generates the •SCF₃ radical, which can participate in a variety of transformations, including elegant cascade reactions where an initial radical addition is followed by cyclization.[32][33]

-

UV Irradiation: Early methods relied on the UV-mediated homolysis of precursors like bis(trifluoromethyl)disulfide (CF₃SSCF₃), but these are less common now due to the toxicity of the reagents.[8][26]

Caption: A General Photoredox Cycle for C-H Trifluoromethylthiolation.

Experimental Protocol: Silver-Mediated Radical Cascade Trifluoromethylthiolation/Cyclization

This protocol demonstrates a sophisticated application of radical chemistry to construct complex heterocyclic scaffolds in a single step.

-

Setup: To a flame-dried Schlenk tube, add the benzimidazole-derived alkene substrate (0.2 mmol, 1.0 equiv.), AgSCF₃ (0.4 mmol, 2.0 equiv.), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

-

Solvent: Add a 1:1 mixture of CH₂Cl₂/H₂O (4 mL) to the tube.

-

Reaction: Seal the tube and stir the biphasic mixture vigorously at 60 °C for 12 hours.

-

Workup: After cooling, extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude product via preparative thin-layer chromatography (pTLC) to isolate the trifluoromethylthiolated tricyclic product.[32]

Conclusion and Future Outlook

The introduction of the trifluoromethylthio group is a mature yet continually evolving field in synthetic chemistry. The development of stable, selective, and versatile reagents has empowered chemists to install this valuable moiety into a vast range of molecular architectures. Electrophilic methods are ideal for electron-rich systems, nucleophilic strategies excel with electrophilic partners like aryl halides, and radical approaches offer unparalleled access to C-H functionalization and complex cyclizations under mild conditions.

Future advancements will likely focus on enhancing sustainability and efficiency. The development of cheaper, more environmentally benign SCF₃ sources and the expansion of catalytic, particularly asymmetric, trifluoromethylthiolation methods remain key objectives.[13][34][35] As our understanding of radical and organometallic catalysis deepens, we can expect the toolbox for SCF₃ installation to become even more powerful, further solidifying the role of this unique functional group in the development of next-generation medicines and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. enamine.net [enamine.net]

- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Umemoto Reagent I - Enamine [enamine.net]

- 19. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 23. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. sioc.cas.cn [sioc.cas.cn]

- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 27. citedrive.com [citedrive.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

A Historical Overview of Trifluoromethylthiolating Agents: From Hazardous Gases to Benchtop Reagents

An In-depth Technical Guide:

The trifluoromethylthio (SCF₃) group is a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, cell-membrane permeability, and binding affinity.[1][2][3] This guide provides a historical and technical overview of the reagents developed to introduce this critical functional group, tracing their evolution from hazardous, difficult-to-handle gases to the versatile, shelf-stable solids used in today's laboratories.

The Early Days: Foundational but Impractical Methods

The initial forays into trifluoromethylthiolation were characterized by the use of highly reactive and hazardous reagents under harsh conditions.[2][4] These early methods, while groundbreaking, were not practical for the routine synthesis required in drug discovery.

-

Trifluoromethanesulfenyl Chloride (CF₃SCl): This toxic, corrosive gas was one of the first reagents used.[1] Its high reactivity allowed for the trifluoromethylthiolation of various nucleophiles, but its gaseous nature and toxicity severely limited its widespread application.

-

Bis(trifluoromethyl) Disulfide (CF₃SSCF₃): This volatile liquid offered a slightly safer alternative to CF₃SCl. Reactions typically required UV irradiation to homolytically cleave the S-S bond, generating the trifluoromethylthiyl radical (•SCF₃).[5] This photochemical approach was one of the earliest methods for radical trifluoromethylthiolation, but the need for specialized equipment and the reagent's volatility were significant drawbacks.

These foundational methods established the chemical feasibility of the SCF₃ group's installation but highlighted the critical need for more user-friendly and safer reagents to unlock its full potential in organic synthesis.

The Rise of Electrophilic Reagents: Taming the Reactivity

The development of shelf-stable, electrophilic trifluoromethylthiolating agents marked a paradigm shift in the field. These reagents treat the SCF₃ moiety as an electrophile ("SCF₃⁺"), enabling reactions with a wide array of carbon- and heteroatom-centered nucleophiles.

The journey towards practical electrophilic reagents began in the 1980s. In 1984, the Yagupolskii group reported that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylthiolate thiophenolates, representing a pioneering effort in electrophilic trifluoromethylation.[6] Building on this, the Umemoto group developed a series of powerful and versatile S-(trifluoromethyl)dibenzoheterocyclic salts.[7][8]

-

Umemoto Reagents: These reagents, such as S-(trifluoromethyl)dibenzothiophenium triflate, are highly reactive electrophilic agents.[9][10] Their reactivity could be tuned by altering the heteroatom (S, Se, Te) or by adding electron-withdrawing or -donating substituents to the dibenzo framework.[7] While highly effective, their multi-step synthesis initially made them expensive for large-scale applications.[7][10]

A major breakthrough in practicality and scope came from the laboratory of Qilong Shen. His group developed two main classes of bench-stable, broadly applicable electrophilic reagents that are now widely used.[2][11]

-

Trifluoromethanesulfenates: Based on a serendipitous discovery, Shen's group developed reagents like α-cumyl trifluoromethanesulfenate. These compounds react with a wide range of nucleophiles, including Grignard reagents, boronic acids, and β-ketoesters.[2][12][13]

-

N-Trifluoromethylthiosaccharin: This crystalline, easy-to-handle solid proved to be a highly efficient and more electrophilic reagent.[3][12] Its enhanced reactivity is attributed to the strong electron-withdrawing sulfonyl group, making it capable of trifluoromethylthiolating less reactive nucleophiles, including alcohols, amines, and electron-rich arenes, under mild conditions.[2][3] The development of N-trifluoromethylthiodibenzenesulfonimide further increased the electrophilicity and reactivity.[12][14]

The development of these reagents, often referred to as a "toolbox," provided chemists with a selection of agents with complementary reactivity profiles, greatly expanding the accessibility of trifluoromethylthiolated compounds.[12][15]

Experimental Protocol Example: Electrophilic Trifluoromethylthiolation of an Indole

This protocol is a representative example of using a modern, shelf-stable electrophilic reagent.

Objective: To synthesize 3-(trifluoromethylthio)-1-methyl-1H-indole using N-trifluoromethylthiosaccharin.

Materials:

-

1-Methyl-1H-indole

-

N-Trifluoromethylthiosaccharin (Shen's Reagent)

-

Silver Nitrate (AgNO₃)

-

Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

To a 25 mL round-bottom flask, add 1-methyl-1H-indole (0.5 mmol, 1.0 equiv).

-

Dissolve the starting material in 5 mL of dichloromethane.

-

Add N-trifluoromethylthiosaccharin (0.6 mmol, 1.2 equiv) to the solution.

-

Add silver nitrate (0.05 mmol, 0.1 equiv) as a catalyst.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-2 hours), quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired product.

Nucleophilic Reagents: The "SCF₃⁻" Approach

In contrast to electrophilic methods, nucleophilic trifluoromethylthiolation involves the transfer of a trifluoromethylthio anion or its equivalent to an electrophilic substrate. This strategy is particularly powerful for the functionalization of aryl and vinyl halides.

The most common sources of nucleophilic SCF₃ are metal salts, with copper and silver trifluoromethylthiolate being the most prominent.

-

Copper(I) Trifluoromethylthiolate (CuSCF₃): This reagent is a cornerstone of nucleophilic trifluoromethylthiolation. It is typically used in stoichiometric or catalytic amounts in cross-coupling reactions with aryl iodides and bromides. The development of methods to generate CuSCF₃ in situ from inexpensive sources has further increased the utility of this approach.[16]

-

Silver Trifluoromethylthiolate (AgSCF₃): While also used in nucleophilic pathways, AgSCF₃ has found a significant niche as a precursor to the trifluoromethylthiyl radical under oxidative or photoredox conditions, blurring the lines between nucleophilic and radical pathways.[17][18]

More recently, Goossen and colleagues developed one-pot protocols for the trifluoromethylthiolation of alkyl halides and arenediazonium salts where the active copper reagent is formed in situ from copper thiocyanate and TMSCF₃, avoiding the need for expensive, pre-formed reagents.[16]

Radical Trifluoromethylthiolation: Harnessing Open-Shell Chemistry

Radical-based methods have emerged as a powerful strategy for forming C-SCF₃ bonds, particularly for C-H functionalization and alkene difunctionalization.[5] These methods rely on the generation of the trifluoromethylthiyl radical (•SCF₃).

-

From Metal Salts: As mentioned, AgSCF₃ is a workhorse in this area. In the presence of an oxidant or under photochemical conditions, it readily generates the •SCF₃ radical.[18] This has been exploited in elegant cascade reactions, such as the trifluoromethylthiolation/cyclization of alkenes.[17][18]

-

From Electrophilic Reagents: Interestingly, some electrophilic reagents can also serve as radical precursors. For instance, the Togni reagent, primarily known for electrophilic CF₃ transfer, can undergo single-electron reduction to generate a CF₃ radical.[19] Similarly, reagents developed by Baran, such as zinc difluoromethanesulfinate (DFMS), are designed specifically as sources of alkyl radicals for C-H functionalization, establishing a powerful precedent for radical-based approaches.[20][21][22]

-

Versatile Reagents: The development of S-(Trifluoromethyl) Trifluoromethanesulfonothioate (TTST) represents a significant advance in versatility. This single reagent can act as a source for electrophilic ("SCF₃⁺"), nucleophilic ("SCF₃⁻"), or radical (•SCF₃) species simply by changing the reaction conditions, offering remarkable flexibility from one starting material.[23][24]

Visualization of Concepts

To better illustrate the relationships and workflows described, the following diagrams are provided.

Caption: Evolution of trifluoromethylthiolating agents.

Caption: General reactivity pathways for SCF₃ installation.

Comparative Summary and Future Outlook

The historical development of trifluoromethylthiolating agents showcases a remarkable progression towards greater safety, stability, and synthetic utility. Each class of reagent offers distinct advantages for specific transformations.

| Reagent Class | Key Examples | Typical Substrates | Mechanism | Key Advantages |

| Electrophilic | Umemoto's Reagents, N-Trifluoromethylthiosaccharin, TTST | Electron-rich arenes, heterocycles, thiols, alcohols, β-ketoesters | Polar / Ionic | Broad scope, many are bench-stable solids, often metal-free. |

| Nucleophilic | CuSCF₃, in situ generated CuSCF₃, TTST | Aryl/vinyl halides, pseudohalides | Cross-Coupling | Excellent for functionalizing (hetero)aryl halides. |

| Radical | AgSCF₃ + oxidant, Baran-type reagents, TTST | Alkenes, alkynes, C-H bonds | Radical Chain | Enables novel transformations like C-H functionalization and cyclizations. |

The future of the field will likely focus on developing more economical and sustainable methods. This includes the design of catalytic cycles that utilize cheaper fluorine sources, the development of reagents from renewable feedstocks, and the continued exploration of photoredox and electrochemical methods to generate the desired reactive species under even milder conditions. The ultimate goal remains the same: to make the powerful SCF₃ group as easy to install as a methyl or bromo group, thereby accelerating innovation in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 9. Umemoto Reagent I - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Baran difluoromethylation reagent - Enamine [enamine.net]

- 21. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Highly Versatile and Atom-Efficient Trifluoromethylthiolating Agent: TTST | TCI AMERICA [tcichemicals.com]

The Strategic Deployment of 3-(Trifluoromethylthio)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its unique electronic and steric properties. This technical guide provides an in-depth exploration of the role of a key building block, 3-(Trifluoromethylthio)benzaldehyde, in the design and synthesis of novel bioactive molecules. We will delve into the synthetic rationale, key applications, and structure-activity relationship (SAR) insights gleaned from the utilization of this versatile intermediate. This guide is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and actionable protocols.

Introduction: The Rise of the Trifluoromethylthio Group in Drug Design

The pursuit of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles is a central challenge in pharmaceutical research. The introduction of fluorine and fluorinated moieties has proven to be a highly effective strategy to address this challenge.[1] The trifluoromethylthio (SCF3) group, in particular, has emerged as a valuable substituent due to its distinct combination of properties.[1]

The SCF3 group is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to permeate biological membranes.[2] This increased lipophilicity can lead to improved oral bioavailability and better penetration of the blood-brain barrier for central nervous system (CNS) targets.[1] Furthermore, the strong electron-withdrawing nature of the SCF3 group can profoundly influence the acidity or basicity of nearby functionalities, impacting receptor-ligand interactions.[2] Crucially, the carbon-sulfur and carbon-fluorine bonds within the SCF3 group are highly stable to metabolic degradation, often leading to an extended in vivo half-life of the parent drug.[3]

This unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes the SCF3 group a compelling bioisostere for other functionalities, such as the nitro group or larger halogen atoms.[1] this compound serves as a readily accessible and versatile starting material for introducing the 3-(trifluoromethylthio)phenyl motif into a wide array of molecular scaffolds.[4]

Synthesis of the Core Building Block: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application in medicinal chemistry. One established method involves the Rosenmund reduction of the corresponding acid chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(Trifluoromethylthio)benzoic acid chloride

-

Anhydrous Toluene

-

5% Palladium on Barium Sulfate (Pd/BaSO4)

-

Hydrogen gas

-

Sodium bisulfite solution (d = 1.33)

-

Diethyl ether

-

Potassium carbonate

-

Sodium sulfate

Procedure:

-

A solution of 3-(trifluoromethylthio)benzoic acid chloride (56.9 g, 237 mmol) in anhydrous toluene (285 ml) is prepared in a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.

-

To this solution, 5% palladium on barium sulfate (5.7 g) is added.

-

The mixture is heated to reflux with constant stirring while a gentle stream of hydrogen gas is bubbled through the reaction mixture for 12 hours.

-

After cooling, the catalyst is removed by filtration and washed with diethyl ether.

-

The filtrate is treated with a sodium bisulfite solution (125 ml, d = 1.33) and stirred vigorously for 24 hours to form the bisulfite adduct.

-

The precipitated bisulfite adduct is collected by filtration, washed with diethyl ether, and transferred to a clean three-necked flask.

-

A solution of potassium carbonate (80 g) in water (500 ml) is added to the bisulfite adduct, and the mixture is heated to boiling to liberate the aldehyde via steam distillation.

-

The distillate is collected and extracted twice with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as an oil (33.3 g, 67% yield) with a boiling point of 108-111 °C at 30-38 mmHg.[5]

Causality of Experimental Choices:

-

Rosenmund Reduction: This classic reaction is a reliable method for the selective reduction of an acyl chloride to an aldehyde, preventing over-reduction to the corresponding alcohol. The use of a partially poisoned catalyst, palladium on barium sulfate, is crucial for this selectivity.

-

Bisulfite Adduct Formation: The formation of the crystalline bisulfite adduct is an effective method for the purification and isolation of the aldehyde from the reaction mixture. The adduct can be easily separated and then decomposed to regenerate the pure aldehyde.

-

Steam Distillation: This technique allows for the purification of the aldehyde at a temperature below its decomposition point, ensuring a high-purity final product.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds

The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, enabling its incorporation into diverse molecular architectures targeting various disease areas.

Central Nervous System (CNS) Agents

The high lipophilicity imparted by the SCF3 group makes the 3-(trifluoromethylthio)phenyl moiety an attractive component for CNS-penetrant drugs. While direct analogs of fenfluramine featuring a 3-SCF3 group are not as prevalent in the literature as their 3-CF3 counterparts, the synthetic principles for accessing such amphetamine-like structures are well-established.[6][7] The general synthetic strategy involves the conversion of the benzaldehyde to a propanone derivative, followed by reductive amination.

Anticancer Agents

The trifluoromethyl group is a common feature in many anticancer drugs, and the 3-(trifluoromethylthio)phenyl motif is also being explored in this therapeutic area.[8][9] The aldehyde can be utilized in condensation reactions to form various heterocyclic scaffolds known to possess antiproliferative activity. For instance, the synthesis of chalcones and their subsequent cyclization to form pyrimidines or other nitrogen-containing heterocycles is a common strategy.

Anti-inflammatory Agents

The development of novel anti-inflammatory agents is another area where this compound can be a valuable starting material. For example, it can be used to synthesize various heterocyclic systems, such as thiazoles, which have shown promise as anti-inflammatory agents.

Experimental Workflow: Synthesis of a Thiazole Derivative

-

α-Bromination of a Ketone: A suitable ketone is treated with a brominating agent (e.g., N-bromosuccinimide) to yield the corresponding α-bromo ketone.

-

Hantzsch Thiazole Synthesis: The α-bromo ketone is then reacted with a thioamide, which can be derived from this compound, to form the thiazole ring.

Structure-Activity Relationship (SAR) Insights

The introduction of the 3-(trifluoromethylthio)phenyl group can have a profound impact on the biological activity of a molecule. While specific SAR data for compounds directly derived from this compound is emerging, we can extrapolate from the broader class of trifluoromethylthio-containing compounds.

| Feature | Impact on Biological Activity | Rationale |

| High Lipophilicity | Enhanced membrane permeability, improved oral bioavailability, increased CNS penetration. | The SCF3 group has a Hansch lipophilicity parameter (π) of approximately 1.44, making it one of the most lipophilic substituents.[1] |

| Metabolic Stability | Increased in vivo half-life, reduced metabolic clearance. | The C-S and C-F bonds are strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[3] |

| Electron-Withdrawing Nature | Modulation of pKa of nearby functional groups, altered hydrogen bonding capabilities, potential for unique electrostatic interactions with target proteins. | The strong inductive effect of the three fluorine atoms makes the SCF3 group a powerful electron-withdrawing substituent.[2] |

| Steric Bulk | Can influence conformational preferences and binding orientation within a receptor pocket. | The size of the SCF3 group can be exploited to probe the steric tolerance of a binding site. |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility stems from the unique and advantageous properties conferred by the trifluoromethylthio group, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. The synthetic accessibility of this aldehyde and the reactivity of its functional group provide a gateway to a wide array of complex molecular scaffolds with potential therapeutic applications in oncology, neuropharmacology, and inflammation.

As our understanding of the intricate interplay between molecular properties and biological activity continues to grow, the strategic deployment of functionalities like the trifluoromethylthio group will become increasingly important. Future research will likely focus on the development of novel synthetic methodologies for the introduction of the SCF3 group and the exploration of this compound in the synthesis of novel drug candidates for a broader range of therapeutic targets. The continued investigation into the nuanced effects of this unique functional group on drug-receptor interactions will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-((Trifluoromethyl)thio)benzaldehyde [myskinrecipes.com]

- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 5. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it - Google Patents [patents.google.com]

- 6. US20190284124A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 3-(Trifluoromethylthio)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a profound exploration of novel molecular scaffolds. Among these, the trifluoromethylthio (-SCF3) group has emerged as a pivotal functional moiety, prized for its unique electronic and physicochemical properties. This technical guide provides an in-depth examination of 3-(trifluoromethylthio)benzaldehyde as a key starting material in the synthesis of advanced agrochemicals. We will explore the underlying principles that make this building block so valuable, delve into detailed synthetic methodologies for its incorporation into complex agrochemical structures, and discuss the structure-activity relationships that govern the efficacy of the resulting compounds. This guide is intended to serve as a comprehensive resource for researchers and scientists in the agrochemical industry, offering both theoretical insights and practical, field-proven synthetic strategies.

The Significance of the Trifluoromethylthio Moiety in Agrochemical Design

The strategic incorporation of fluorine-containing functional groups has revolutionized the design of modern agrochemicals. The trifluoromethylthio (-SCF3) group, in particular, offers a compelling constellation of properties that can significantly enhance the performance of a pesticide, herbicide, or fungicide.[1][2][3]

-

Enhanced Lipophilicity: The -SCF3 group is highly lipophilic, a property that facilitates the penetration of the active ingredient through the waxy cuticles of plants and the exoskeletons of insects.[1][2] This increased bioavailability often translates to improved efficacy at lower application rates.

-

Metabolic Stability: The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, rendering the moiety highly resistant to metabolic degradation by enzymes in both target and non-target organisms.[1][2] This increased persistence can lead to a longer duration of action in the field.

-